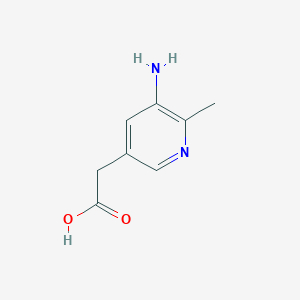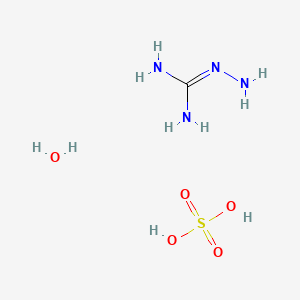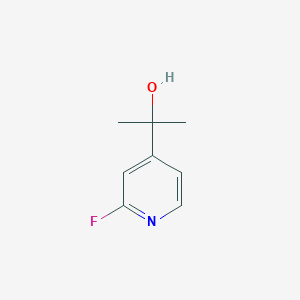
4-(Aminomethyl)nicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring of nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .
Industrial Production Methods
Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.
Applications De Recherche Scientifique
4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Aminomethyl)nicotinic acid include:
Nicotinic acid:
Nicotinamide: Another form of vitamin B3 with similar biochemical properties.
4-(Aminomethyl)benzoic acid: A structurally related compound with different functional groups.
Uniqueness
4-(Aminomethyl)nicotinic acid is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability compared to other nicotinic acid derivatives .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
4-(aminomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Clé InChI |
HEPAEHPKJHGFHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)








![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)

![2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole](/img/structure/B13118178.png)
